molecular formula C17H23N3O4 B362392 1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione CAS No. 1008712-49-9

1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione

Cat. No.: B362392
CAS No.: 1008712-49-9
M. Wt: 333.4g/mol
InChI Key: HKMXEBZRPQXHEY-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine-2,5-dione core, substituted with a 2-methoxyethyl group and a 4-morpholinophenylamino group. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives.

    Introduction of the 2-Methoxyethyl Group: This step often involves nucleophilic substitution reactions using 2-methoxyethyl halides.

    Attachment of the 4-Morpholinophenylamino Group: This can be accomplished through amide bond formation using 4-morpholinophenylamine and suitable coupling reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

    1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione: Unique due to its specific substituents and their arrangement.

    Other Pyrrolidine-2,5-dione Derivatives: May have different substituents, leading to variations in reactivity and biological activity.

    Morpholine-Containing Compounds: Share the morpholine moiety but differ in other structural aspects.

Uniqueness: this compound stands out due to its combination of the pyrrolidine-2,5-dione core with the 2-methoxyethyl and 4-morpholinophenylamino groups. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-23-9-8-20-16(21)12-15(17(20)22)18-13-2-4-14(5-3-13)19-6-10-24-11-7-19/h2-5,15,18H,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMXEBZRPQXHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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